2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Anticancer Activity
A study by Hammam et al. (2005) explored the synthesis of novel fluoro substituted benzo[b]pyran derivatives with anticancer activity, highlighting the potential of fluoro substituents in enhancing the efficacy of anticancer compounds. Although not directly mentioning the compound , this research contextually supports the investigation into fluoro-substituted compounds like 2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide for anticancer applications (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, which were used to construct novel Co(II) and Cu(II) coordination complexes. The study evaluated the effects of hydrogen bonding on self-assembly processes and investigated the antioxidant activity of these complexes. This research demonstrates the versatility of pyrazole-acetamide derivatives in coordination chemistry and their potential biological activities (Chkirate et al., 2019).
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focused on synthesizing N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity among some of the derivatives. Although the specific compound of interest is not mentioned, this study underscores the anti-inflammatory potential of structurally related compounds (Sunder & Maleraju, 2013).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
I hope this information is helpful and I’m sorry I couldn’t provide more specific information on your compound. If you have any other questions, feel free to ask!
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-17-6-8-18(9-7-17)25-14-19(24)21-10-11-23-13-16(12-22-23)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZIIBCAUGSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide |
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